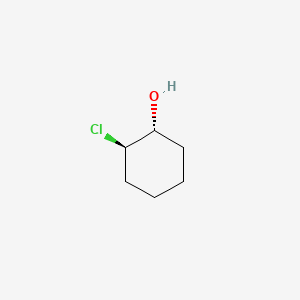
trans-2-Chlorocyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Chlorocyclohexanol: is an organic compound with the molecular formula C6H11ClO It is a stereoisomer of 2-chlorocyclohexanol, specifically the trans isomer, meaning the chlorine and hydroxyl groups are on opposite sides of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-2-chlorocyclohexanol involves the addition of chlorine and hydroxyl groups to cyclohexene. This can be achieved through a stereoselective addition reaction. For example, cyclohexene can be reacted with chloramine-T trihydrate in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated through steam distillation and extraction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as fractional distillation under reduced pressure are often employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Chlorocyclohexanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-epoxycyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: 1,2-epoxycyclohexane.
Aplicaciones Científicas De Investigación
Chemistry: trans-2-Chlorocyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in studying stereoselective reactions and mechanisms.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may have potential in medicinal chemistry for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for other chemical compounds .
Mecanismo De Acción
The mechanism of action of trans-2-chlorocyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the hydroxyl group. This leads to the formation of new compounds such as 1,2-epoxycyclohexane .
Comparación Con Compuestos Similares
cis-2-Chlorocyclohexanol: The cis isomer has the chlorine and hydroxyl groups on the same side of the cyclohexane ring.
2-Chlorocyclohexanol: The general form without specifying the stereochemistry.
Uniqueness: trans-2-Chlorocyclohexanol is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. For example, the trans isomer forms 1,2-epoxycyclohexane upon reaction with sodium hydroxide, while the cis isomer forms cyclohexanone .
Propiedades
Número CAS |
6628-80-4 |
|---|---|
Fórmula molecular |
C6H11ClO |
Peso molecular |
134.60 g/mol |
Nombre IUPAC |
(1R,2R)-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
NYEWDMNOXFGGDX-PHDIDXHHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)O)Cl |
SMILES canónico |
C1CCC(C(C1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



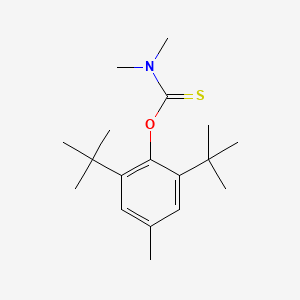
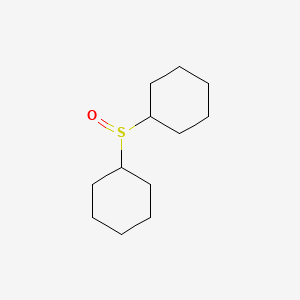


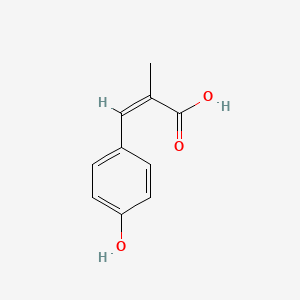

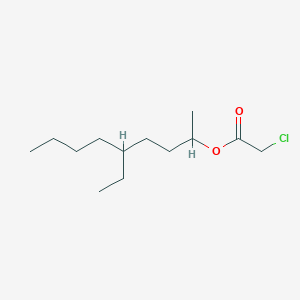
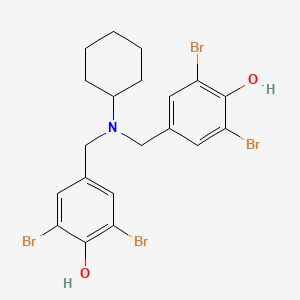
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
